molecular formula C12H8ClNO B1600369 (3-Chlorophenyl)(pyridin-2-yl)methanone CAS No. 73742-07-1

(3-Chlorophenyl)(pyridin-2-yl)methanone

Cat. No.: B1600369
CAS No.: 73742-07-1
M. Wt: 217.65 g/mol
InChI Key: DTEIFMBOVCPJGY-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(pyridin-2-yl)methanone: is an aromatic ketone with the molecular formula C12H8ClNO. This compound features a chlorophenyl group and a pyridinyl group linked by a methanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing (3-Chlorophenyl)(pyridin-2-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This process uses water as the oxygen source under mild conditions, making it an efficient and environmentally friendly approach . The reaction typically proceeds with moderate to good yields, and the use of water helps minimize the production of hazardous by-products .

Industrial Production Methods: Industrial production of this compound often involves similar oxidative processes, scaled up to meet commercial demands. The use of transition metal catalysts, such as copper, is common in these large-scale operations due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (3-Chlorophenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, with potential for further derivatization depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In organic synthesis, (3-Chlorophenyl)(pyridin-2-yl)methanone serves as a valuable intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block .

Biology and Medicine: Its aromatic ketone motif is a common feature in many bioactive molecules .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism by which (3-Chlorophenyl)(pyridin-2-yl)methanone exerts its effects is primarily through its ability to participate in oxidation and substitution reactions. The compound’s molecular structure allows it to interact with various catalysts and reagents, facilitating the formation of new chemical bonds and the transformation of substrates . The specific molecular targets and pathways involved depend on the context of its use, particularly in medicinal chemistry where it may interact with biological macromolecules.

Comparison with Similar Compounds

    (3-Chlorophenyl)(pyridin-2-yl)methanol: This compound is structurally similar but features a hydroxyl group instead of a ketone.

    (3-Chlorophenyl)(pyridin-2-yl)methane: This compound lacks the carbonyl group present in (3-Chlorophenyl)(pyridin-2-yl)methanone.

Uniqueness: this compound is unique due to its combination of a chlorophenyl group and a pyridinyl group linked by a methanone bridge. This structure imparts specific chemical properties, such as the ability to undergo oxidation and substitution reactions efficiently . Its versatility in synthetic applications and potential in medicinal chemistry further distinguish it from similar compounds.

Properties

IUPAC Name

(3-chlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEIFMBOVCPJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444035
Record name 2-(3-CHLOROBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73742-07-1
Record name 2-(3-CHLOROBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorobenzoyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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